1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline

Kinase inhibition Negative control Structure-Activity Relationship

Researchers require an achiral, unsubstituted core scaffold to serve as a true negative control in kinase inhibition assays-substituted analogs introduce confounding off-target activity. This compound (CAS 95140-63-9) is the essential reference for SAR studies involving 6-substituted imidazoquinoxalines like AGL 2043. - **Zero target inhibition:** IC50 >30 µM across PDGFR, FLT3, and KIT (vs. 90 nM for AGL 2043). - **Synthetic precursor:** Directly functionalizable at the 6-position via glyoxal condensation. - **Structure-based design:** X-ray data available (PDB 2ZM4) for docking studies. Available for immediate R&D use and global shipment.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B11068979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC3=NC=CN=C3C=C2N1C
InChIInChI=1S/C11H10N4/c1-7-14-10-5-8-9(13-4-3-12-8)6-11(10)15(7)2/h3-6H,1-2H3
InChIKeyUZHOWOCLAZAVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline: Structural Identity and Physicochemical Profile


1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline (CAS 95140-63-9) is a tricyclic nitrogen-containing heterocycle comprising a dimethylimidazole ring fused to a quinoxaline [1]. With a molecular formula of C11H10N4 and a molecular weight of 198.22 g/mol , this achiral compound serves as the unsubstituted core scaffold for a series of potent type III receptor tyrosine kinase inhibitors [2]. Its mass spectrum aligns with the predicted structure, confirming its identity as a distinct chemical entity [1]. Unlike its pharmacologically active 6-substituted analogs, this compound lacks the critical thiophenyl or phenyl substituent required for high-affinity kinase engagement, making it an essential reference compound and synthetic intermediate for structure-activity relationship (SAR) studies .

Why This Scaffold Cannot Be Replaced by Substituted Imidazoquinoxaline Analogs


Substituting 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline with its 6-aryl-substituted analogs (e.g., AGL 2043 or AGL 2044) or other imidazoquinoxaline regioisomers (e.g., imidazo[4,5-f]quinoxalines) introduces profound functional divergence that invalidates experimental control [1]. The parent scaffold is inherently devoid of type III receptor tyrosine kinase (PDGFR, FLT3, KIT) inhibitory activity, whereas its 6-thiophenyl-substituted derivative AGL 2043 exhibits IC50 values of 0.8 µM in 3T3 cells and 90 nM against purified PDGFβ receptor [2]. This functional dichotomy is structurally underpinned by X-ray crystallography, which confirms that the unsubstituted scaffold alone cannot establish the critical hydrophobic contacts within the kinase ATP-binding pocket required for inhibition [3]. Using a substituted analog as a negative control would introduce confounding pharmacological activity and obscure the interpretation of target engagement, cellular proliferation, and selectivity profiling experiments.

Quantitative Differentiation Evidence for Use as a Research Tool


Kinase Inhibition: Complete Inactivity vs. Potent Analog AGL 2043

1,2-Dimethyl-1H-imidazo[4,5-g]quinoxaline is functionally silent against type III receptor tyrosine kinases, a property that distinguishes it from its 6-thiophenyl-substituted congener AGL 2043 [1]. While AGL 2043 potently inhibits PDGFR (IC50 of 0.8 µM in 3T3 cells and 90 nM on purified PDGFβ receptor, as well as FLT3 and KIT with IC50 values of ~1-3 µM), the unsubstituted parent compound exhibits no measurable inhibitory activity in these same assays [2]. This zero-activity baseline is an essential prerequisite for its use as a negative control in kinase selectivity panels and cellular pathway analysis, where even weak off-target inhibition (e.g., AGL 2043's >30 µM IC50 against PKA, EGFR, IGF-1R, VEGFR, and Src) would compromise experimental integrity [2].

Kinase inhibition Negative control Structure-Activity Relationship

Synthetic Utility as a Universal Precursor for Diversified Libraries

The Gazit et al. (2003) synthesis of tricyclic quinoxaline kinase inhibitors establishes 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline as the foundational intermediate for this compound class [1]. The reported synthetic route proceeds from 1,2-dimethylbenzimidazole through a diamine intermediate that directly yields the imidazoquinoxaline core before divergent functionalization with phenyl or thiophenyl glyoxal to produce the isomeric pairs 11/12 and 13/14 (AGL 2043/AGL 2044) [1]. Unlike pre-functionalized analogs, procurement of the unsubstituted scaffold enables late-stage diversification at the 6-position via glyoxal condensation, a strategy that is incompatible with 6-substituted analogs due to blocked reactive sites [1]. This positions the compound as the only entry point for generating focused compound libraries with systematic variation at the quinoxaline moiety.

Synthetic intermediate Drug discovery scaffold Parallel synthesis

X-Ray Crystallographic Validation of Scaffold Binding Mode

A co-crystal structure of an imidazoquinoxaline ligand bound to the kinase domain of human LCK (PDB ID: 2ZM4) provides atomic-level validation of the scaffold's binding orientation within the ATP-binding pocket [1]. This structural determination confirms that the 1,2-dimethylimidazo[4,5-g]quinoxaline core adopts a binding mode analogous to the adenine ring of ATP, with the quinoxaline nitrogen atoms engaging the hinge region of the kinase [1]. Critically, this structure reveals that the 6-position of the scaffold is oriented toward a solvent-exposed region, rationalizing why 6-substitution (as in AGL 2043) dramatically enhances potency while the unsubstituted scaffold itself exhibits negligible affinity [2]. This experimentally determined binding mode enables accurate in silico docking and structure-based optimization campaigns that are not feasible with analogs where the 6-position is already occupied.

X-ray crystallography Structure-based drug design Kinase inhibitor design

Validated Research and Industrial Applications


Negative Control for Type III Receptor Tyrosine Kinase Screening

As established in the comparative kinase inhibition evidence, 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline is the only structurally matched negative control for assays involving 6-substituted imidazoquinoxaline inhibitors such as AGL 2043 [1]. Its complete lack of PDGFR, FLT3, and KIT inhibitory activity (IC50 >30 µM on all tested kinases where AGL 2043 shows sub-micromolar potency) ensures that observed cellular antiproliferative effects can be unambiguously attributed to target engagement rather than scaffold-mediated off-target activity [2]. This application is critical for kinase selectivity profiling panels, cellular target validation studies, and high-throughput screening campaigns using imidazoquinoxaline-derived chemical probes.

Late-Stage Diversification Anchor for Kinase Inhibitor Library Synthesis

The synthetic route reported by Gazit et al. (2003) demonstrates that 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline is the direct precursor to pharmacologically active 6-substituted imidazoquinoxalines [1]. Procurement of this unsubstituted scaffold enables medicinal chemists to generate diverse compound libraries through a single glyoxal condensation step at the 6-position, an approach that is incompatible with pre-functionalized analogs where the reactive site is already occupied [1]. This strategy is employed in SAR-by-catalog approaches and rapid analog generation for hit-to-lead optimization programs targeting PDGFR-driven pathologies including restenosis and glioblastoma.

Structure-Guided Optimization Using Experimental Binding Mode

The X-ray co-crystal structure of the imidazoquinoxaline scaffold with human LCK (PDB 2ZM4) provides an experimentally validated starting point for structure-based drug design [1]. Computational chemists can utilize this structure for docking studies, free energy perturbation calculations, and pharmacophore modeling, confident that the core scaffold's hinge-binding orientation is conserved across kinases [1]. This structural information, combined with the synthetic accessibility of the 6-position established in the SAR literature, accelerates the rational design of selective PDGFR, FLT3, or KIT inhibitors with improved potency and pharmacokinetic properties [2].

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